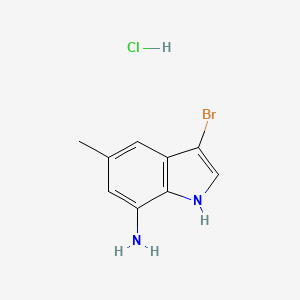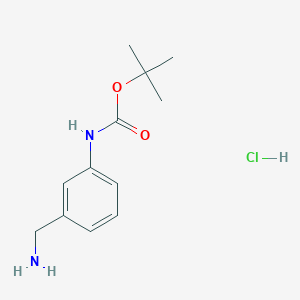
7-Bromo-3-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Methoxylation: The methoxy group is introduced at the 3rd position using methanol (CH3OH) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methoxyquinolin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-3-methoxyquinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methoxyquinolin-2(1H)-one depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or DNA to exert its therapeutic effects.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methoxyquinolin-2(1H)-one
- 7-Fluoro-3-methoxyquinolin-2(1H)-one
- 7-Iodo-3-methoxyquinolin-2(1H)-one
Comparison
- Reactivity : The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the reactivity and chemical properties of the compounds.
- Biological Activity : Each compound may exhibit different biological activities based on the nature of the halogen substituent.
- Applications : The choice of halogen can influence the compound’s suitability for specific applications in medicinal chemistry and material science.
Uniqueness
7-Bromo-3-methoxyquinolin-2(1H)-one: is unique due to the specific combination of bromine and methoxy groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-bromo-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-7(11)5-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) |
InChI Key |
SGCLGAMKNVGPNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)










